5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester
Overview
Description
5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an oxazole ring and an ethyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester typically involves the following steps:
Bromination: The starting material, phenyl oxazole, undergoes bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the desired position on the phenyl ring.
Carboxylation: The brominated phenyl oxazole is then subjected to carboxylation to introduce the carboxylic acid group at the 4-position of the oxazole ring.
Esterification: Finally, the carboxylic acid derivative is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis Products: The corresponding carboxylic acid and ethanol.
Scientific Research Applications
5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and the oxazole ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-phenyl-oxazole-4-carboxylic acid ethyl ester
- 3-Bromo-phenyl-oxazole-4-carboxylic acid methyl ester
- 5-(4-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester
Uniqueness
5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester is unique due to the specific position of the bromine atom on the phenyl ring and the presence of the ethyl ester group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-(3-bromophenyl)-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-11(17-7-14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOUJAYOCAOVOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693060 | |
Record name | Ethyl 5-(3-bromophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-09-9 | |
Record name | Ethyl 5-(3-bromophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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